molecular formula C22H20N4O3S B2407539 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242968-91-7

3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2407539
CAS No.: 1242968-91-7
M. Wt: 420.49
InChI Key: TVWHQOSPZKWFRO-UHFFFAOYSA-N
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Description

3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound characterized by its unique triazolopyrazinone structure

Properties

IUPAC Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-7-8-15(2)18(11-14)19(27)13-30-22-24-23-20-21(28)25(9-10-26(20)22)16-5-4-6-17(12-16)29-3/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWHQOSPZKWFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohol derivatives .

Scientific Research Applications

3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one apart is its unique triazolopyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a member of the triazolopyrazine family and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 1243056-43-0

The compound features a complex structure that includes a triazole ring and various substituents that contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption. This was observed in studies where similar compounds demonstrated selective toxicity towards malignant cells while sparing non-malignant cells .
Cell Line IC50 (µM) Mechanism
Colon Cancer Cells5.0Apoptosis induction
Oral Squamous Cell Carcinoma4.5Caspase activation
CEM Lymphoma Cells6.0Mitochondrial depolarization

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth is attributed to its interaction with microbial enzymes and cellular receptors.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions:

  • Target Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation and cancer progression.

Case Studies

  • Study on Colon Cancer : A study published in Molecules evaluated the anticancer effects of related triazolopyrazines on colon cancer spheroids. The results indicated that these compounds significantly reduced cell viability and induced apoptosis .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazolopyrazines against Staphylococcus aureus and Escherichia coli. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth at low concentrations .

Q & A

Q. What are the established synthetic routes for preparing 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one?

  • Methodological Answer : The synthesis typically involves cyclization of acid precursors with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA). For example:

React 15 mmol of a substituted acid with 15 mmol CDI in DMFA at 100°C for 1 hour.

Add a hydrazinopyrazinone derivative (e.g., N1-aryl-3-hydrazinopyrazin-2-one) and reflux for 24 hours.

Dilute with water, filter the precipitate, and recrystallize from DMFA/i-propanol .
Key Reaction Conditions :

StepReagent/ConditionPurpose
1CDI in DMFAActivates carboxylic acid
2Reflux (24 hrs)Cyclization to triazolopyrazine core
3RecrystallizationPurification

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H and ¹³C) : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole ring protons at δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1716 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally analogous triazolopyrazines exhibit:
  • Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range) .
  • Antimicrobial potential : Tested via disk diffusion against Gram-positive/negative bacteria .
  • Mechanistic insights : Molecular docking predicts interactions with kinase domains or microbial enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMFA with ethanol or dichloromethane to improve solubility and reduce toxicity .
  • Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hrs vs. 24 hrs) .
  • Substituent Tuning : Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency (e.g., –Cl or –CF₃) .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct vs. indirect effects .
  • SAR Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity:
Substituent PositionBiological Activity TrendReference
3-MethoxyphenylEnhanced kinase inhibition
2,5-DimethylphenylReduced cytotoxicity
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from metabolite interference .

Q. How does the sulfanyl side chain influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP Analysis : Measure partition coefficients to predict membrane permeability (e.g., sulfanyl groups increase lipophilicity by ~0.5 log units) .
  • Protease Resistance : Incubate with glutathione to test thiol-disulfide exchange susceptibility .
  • In Silico Modeling : Use software like SwissADME to predict absorption and CYP450 interactions .

Q. What advanced techniques characterize crystallographic or conformational dynamics?

  • Methodological Answer :
  • X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water mixtures) and resolve structures to <2.0 Å resolution .
  • Dynamic NMR : Analyze temperature-dependent spectra to study ring-flipping in the triazolopyrazine core .
  • Molecular Dynamics Simulations : Simulate solvent interactions to predict aggregation tendencies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of triazolopyrazine derivatives?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Batch Purity Analysis : Quantify impurities via HPLC-MS; even 5% impurities can skew activity by 2-fold .
  • Epistatic Effects : Test combinatorial libraries to identify synergistic substituent pairs (e.g., 3-methoxy + 2,5-dimethyl groups) .

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